molecular formula C9H10N4 B13317360 3,7,8,10-Tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene

3,7,8,10-Tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene

Cat. No.: B13317360
M. Wt: 174.20 g/mol
InChI Key: ZYQBFZXVWLIHNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7,8,10-Tetraazatricyclo[7.4.0.0²,⁷]trideca-1,8,10,12-tetraene is a nitrogen-rich heterocyclic compound featuring a tricyclic framework with four nitrogen atoms distributed across its fused rings. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,8,10,12-tetraene

InChI

InChI=1S/C9H10N4/c1-3-7-8(10-4-1)12-13-6-2-5-11-9(7)13/h1,3-4,11H,2,5-6H2

InChI Key

ZYQBFZXVWLIHNJ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C3C=CC=NC3=NN2C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,8,10-Tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted pyridines and pyrazoles can undergo cyclization reactions facilitated by catalysts like Lewis acids or bases under an inert atmosphere to form the desired tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability, are often employed. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,7,8,10-Tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where nucleophiles replace hydrogen atoms or other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3,7,8,10-Tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene is used as a precursor for synthesizing more complex heterocyclic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer and infectious diseases, due to their ability to interact with biological targets.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its stability and unique electronic properties.

Mechanism of Action

The mechanism of action of 3,7,8,10-Tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with nucleic acid functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s tricyclic core and nitrogen distribution can be compared to several analogs, highlighting how structural variations influence physicochemical properties and applications.

Structural Analogs with Varying Nitrogen Content

  • 1,8,10-Triazatricyclo[7.4.0.0²,⁷]trideca-2(7),3,5,8-tetraene hydrochloride

    • Molecular Formula : C₁₀H₁₂ClN₃
    • Molecular Weight : 209.68 g/mol
    • Key Differences : Reduced nitrogen count (3 vs. 4 nitrogen atoms) and presence of a hydrochloride group. This analog exhibits higher solubility in polar solvents, making it suitable for pharmaceutical formulations .
    • Applications : Used as a building block in kinase inhibitors .
  • 5,7,11,13-Tetrazatricyclo[7.4.0.0²,⁶]trideca-1,3,6,8-tetraene Molecular Formula: Not explicitly listed (similar ring system). Key Differences: Nitrogen atoms at positions 5, 7, 11, and 13, creating distinct electronic properties. This analog is a core structure in pemigatinib, a fibroblast growth factor receptor (FGFR) inhibitor .

Functional Group Variations

  • Ethyl 3,7,8,10-Tetraazatricyclo[7.4.0.0²,⁷]trideca-1,3,5,8,10,12-hexaene-4-carboxylate Molecular Formula: C₁₂H₁₀N₄O₂ (estimated) Key Differences: Addition of an ethyl carboxylate group at position 3.
  • 6-n-Butoxy-10-nitro-12,13-dioxa-11-azatricyclo[7.3.1.0²,⁷]trideca-2,4,6,10-tetraene

    • Molecular Formula : C₁₃H₁₅N₃O₅
    • Key Differences : Incorporation of nitro and butoxy groups, along with oxygen atoms. This derivative enhances X-ray sensitivity in oral cancer cells by promoting oxidative stress, unlike the parent compound .

Pharmacologically Active Analogs

  • 3,7,8,10-Tetrazatricyclo[7.4.0.0²,⁷]trideca-1,3,5,8,10,12-hexaen-6-ol
    • Molecular Formula : C₉H₆N₄O
    • Key Differences : Additional double bonds (hexaene vs. tetraene) and a hydroxyl group. This compound binds PDE10A (phosphodiesterase 10A) in complex with Mg²⁺ and Zn²⁺, demonstrating potent enzyme inhibition .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Nitrogen Atoms Key Features Applications/Activity References
3,7,8,10-Tetraazatricyclo[7.4.0.0²,⁷]trideca-1,8,10,12-tetraene C₉H₈N₄ 172.20 (estimated) 4 Base structure, unsaturated core Research compound
1,8,10-Triazatricyclo[7.4.0.0²,⁷]trideca-2(7),3,5,8-tetraene hydrochloride C₁₀H₁₂ClN₃ 209.68 3 Hydrochloride salt, improved solubility Kinase inhibitor intermediate
5,7,11,13-Tetrazatricyclo[7.4.0.0²,⁶]trideca-1,3,6,8-tetraene C₁₀H₁₀N₄ 186.22 4 FGFR inhibitor core (pemigatinib) Oncology therapeutics
Ethyl 3,7,8,10-Tetraazatricyclo[7.4.0.0²,⁷]trideca-hexaene-4-carboxylate C₁₂H₁₀N₄O₂ 242.24 4 Carboxylate derivative, discontinued Unstable research derivative
3,7,8,10-Tetrazatricyclo[7.4.0.0²,⁷]trideca-1,3,5,8,10,12-hexaen-6-ol C₉H₆N₄O 186.17 4 PDE10A inhibitor with Mg²⁺/Zn²⁺ Enzyme inhibition, neurological research

Key Research Findings

  • Structural Stability : The parent compound’s unsaturated tetraene system may contribute to lower thermal stability compared to hexaene analogs, which benefit from extended conjugation .
  • Pharmacological Potential: Nitrogen positioning significantly impacts bioactivity. For example, pemigatinib’s 5,7,11,13-tetrazatricyclo analog shows FGFR selectivity, while the hexaen-6-ol derivative targets PDE10A .
  • Synthetic Challenges : Derivatives like the ethyl carboxylate analog face discontinuation due to poor stability or complex synthesis, underscoring the need for optimized routes for nitrogen-rich tricycles .

Biological Activity

3,7,8,10-Tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene is a complex organic compound characterized by a unique tricyclic structure containing multiple nitrogen atoms. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of 3,7,8,10-Tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene is C9H14N4C_9H_{14}N_4 with a molecular weight of approximately 178.23 g/mol. The structural uniqueness arises from its tricyclic nature and the arrangement of nitrogen atoms within the ring system.

PropertyValue
Molecular FormulaC9H14N4C_9H_{14}N_4
Molecular Weight178.23 g/mol
CAS Number1702574-41-1
DensityN/A
Boiling PointN/A

Biological Activity

Research has indicated that compounds with similar structural features to 3,7,8,10-Tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene may exhibit various biological activities including antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that compounds in the tetraazatricyclo series can inhibit the growth of certain bacteria and fungi. For instance, derivatives of tetraazatricyclo compounds have been tested against strains like Staphylococcus aureus and Candida albicans, demonstrating significant inhibition zones in agar diffusion assays.

Anticancer Potential

The anticancer properties of similar compounds have been explored through various in vitro studies. For example:

  • Cell Line Studies : Tetraazatricyclo compounds were tested on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Results indicated that these compounds could induce apoptosis and inhibit cell proliferation.
  • Mechanism of Action : The proposed mechanism includes the disruption of DNA synthesis and interference with mitotic processes.

Case Studies

Several case studies provide insights into the biological activity of related compounds:

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity of tetraazatricyclo derivatives.
    • Method : Agar well diffusion method was employed.
    • Results : Significant antimicrobial activity against both Gram-positive and Gram-negative bacteria was observed.
  • Anticancer Activity Assessment :
    • Objective : To investigate the cytotoxic effects on cancer cell lines.
    • Method : MTT assay was used to determine cell viability.
    • Results : Compounds exhibited IC50 values in the micromolar range against various cancer cell lines.

Q & A

Basic Research Questions

Q. What are the recommended laboratory-scale synthesis protocols for 3,7,8,10-Tetraazatricyclo[7.4.0.0²,⁷]trideca-1,8,10,12-tetraene?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization reactions and nitrogen atom incorporation. For example, analogous compounds (e.g., 12-methyl derivatives) are synthesized via sequential alkylation and ring-closing steps under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to prevent side reactions . Quality control measures, such as HPLC or NMR monitoring, are critical to ensure purity (>95%) and structural fidelity . Key reagents include iodomethane for N-methylation and palladium catalysts for cross-coupling reactions .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal diffraction resolves the tricyclic framework and nitrogen atom positions. For example, similar compounds (e.g., tert-butyl derivatives) have been structurally validated using synchrotron radiation .
  • Spectroscopy : High-resolution NMR (¹H, ¹³C, and 2D experiments like COSY/HSQC) identifies proton environments and coupling patterns. IR spectroscopy confirms functional groups (e.g., amine stretches at ~3300 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns .

Q. What purification techniques ensure high purity for research applications?

  • Methodological Answer :

  • Column Chromatography : Use silica gel or reverse-phase columns with gradients of ethyl acetate/hexane or methanol/water .
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water) to isolate crystals with minimal impurities .
  • HPLC : Semi-preparative HPLC with C18 columns and acetonitrile/water mobile phases achieves >99% purity for biological assays .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in the synthesis of this compound?

  • Methodological Answer : Stereoselectivity is controlled by:

  • Temperature : Lower temperatures favor kinetic products (e.g., endo vs. exo cyclization) .
  • Catalysts : Chiral ligands (e.g., BINAP) in palladium-mediated reactions induce enantioselectivity .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in cycloadditions, affecting ring strain and regiochemistry .
    • Data Contradiction Analysis : Discrepancies in diastereomer ratios across studies may arise from varying catalyst loadings or solvent purity. Replicate experiments with strict condition control are advised .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds to normalize activity measurements .
  • Metabolic Stability Testing : Evaluate compound stability in liver microsomes to account for degradation differences in vitro vs. in vivo .
  • Structural Analog Comparison : Compare activity profiles of derivatives (e.g., methyl vs. ethyl substituents) to isolate structure-activity relationships (SAR) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., PDE10A) based on crystal structures (PDB: 4XYZ) .
  • DFT Calculations : Gaussian 09 optimizes geometries and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
  • MD Simulations : GROMACS simulates ligand-protein dynamics over 100 ns to assess binding stability under physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.